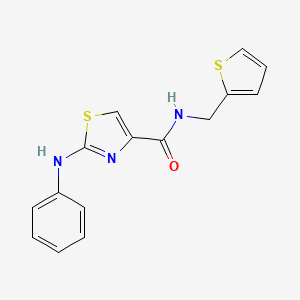

2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKMSEJNPKBACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a phenylamine and a thiophen-2-ylmethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole core undergoes nucleophilic substitution at the C2 and C4 positions. Key reactions include:

Example : Reaction with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate under basic conditions produces sulfide intermediates, which cyclize to form substituted thiophenes .

Electrophilic Aromatic Substitution (EAS) at the Phenylamino Group

The phenylamino group participates in EAS, particularly at the para position:

Mechanistic Insight : The amino group activates the benzene ring, directing electrophiles to the para position .

Carboxamide Group Reactivity

The thiophen-2-ylmethyl carboxamide undergoes hydrolysis and condensation:

Notable Example : Condensation with 4-methoxyaniline under coupling agents yields analogues with enhanced bioactivity (IC<sub>50</sub> = 5.71 µM against MCF-7 cells) .

Thiophene Methyl Functionalization

The thiophen-2-ylmethyl group participates in:

Key Finding : Bromination at the methyl group enables Suzuki-Miyaura couplings for diversification .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Mechanism : Cyclocondensation involves nucleophilic attack by the carboxamide nitrogen, followed by dehydration .

Metal Coordination Complexes

The thiazole and carboxamide groups chelate transition metals:

| Metal Salt | Solvent/Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl<sub>2</sub> | MeOH, RT | Octahedral Cu(II) complex | Catalytic oxidation | |

| Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O | EtOH/H<sub>2</sub>O, 50°C | Fe(III)-carboxamide adduct | Magnetic materials |

Characterization : Complexes confirmed by UV-Vis (d-d transitions at 600–650 nm) and ESR.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiazole derivatives against different bacterial and fungal strains. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, with some compounds exhibiting enhanced activity against gram-positive bacteria .

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer potential. The compound has been tested against various cancer cell lines, showing promising results.

Case Study: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of thiazole derivatives on human breast cancer (MCF-7), pancreatic cancer (BxPC-3), and lung carcinoma (A-549) cell lines. Compounds derived from similar thiazole structures demonstrated moderate to excellent cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can often be correlated with their chemical structure. Modifications at specific positions on the thiazole ring or substituents on the phenyl group can enhance biological activity. For example, the introduction of halogen atoms or electron-withdrawing groups has been shown to improve antimicrobial and anticancer activities .

Data Summary

| Activity | Compound | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|---|

| Antimicrobial | 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | 100 - 400 µg/ml | Gram-positive bacteria (e.g., MRSA) |

| Anticancer | Similar thiazole derivatives | IC50 comparable to doxorubicin | MCF-7, BxPC-3, A-549 |

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-carboxamides, which exhibit diverse biological activities. Below is a comparative analysis with structurally related derivatives:

*Calculated based on molecular formulas from evidence.

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability

- The thiophen-2-ylmethyl group in the target compound confers moderate lipophilicity compared to the 3,4,5-trimethoxyphenyl analogue, which has higher solubility due to polar methoxy groups .

- The furan-2-ylmethyl derivative may exhibit better metabolic stability than thiophene-containing analogues due to furan’s lower susceptibility to oxidation .

Synthetic Accessibility Compounds with simpler substituents (e.g., phenylamino) are synthesized in higher yields (>90%) using standard coupling reagents (e.g., EDCI/HOBt) . Derivatives with bulky groups (e.g., cyclohexanecarboxamido) require optimized purification steps, as evidenced by lower HPLC purity (e.g., 22% for compound 35 in ) .

Biological Activity Trends N-(2-(Diisopropylamino)ethyl) analogues (e.g., compound in ) show marked cytotoxicity against cancer cell lines (IC$_{50}$ < 10 µM), suggesting the importance of tertiary amine groups in enhancing cell penetration .

Biological Activity

The compound 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Chemical Structure

The structure of 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide can be represented as follows:

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | HepG2 | 5.48 |

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | A549 | 4.53 |

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | MCF7 | 6.20 |

These results indicate that the compound exhibits promising anticancer activity, particularly in inhibiting the growth of liver and lung cancer cells.

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. In vitro studies suggest that compounds with similar structures to 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | E. coli | 12 |

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | S. aureus | 15 |

| 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide | B. subtilis | 10 |

These findings suggest that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

The antifungal properties of thiazole derivatives have been documented in several studies. Similar compounds have been shown to inhibit fungal growth effectively, particularly against strains such as Candida albicans and Aspergillus niger.

The biological activities of thiazole derivatives, including 2-(phenylamino)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide, are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Many thiazoles inhibit enzymes critical for cancer cell proliferation and bacterial metabolism.

- Induction of Apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Membrane Integrity : In bacteria, thiazoles can compromise cell membrane integrity, leading to cell lysis.

Case Studies

A study conducted by Matysiak et al. focused on the synthesis and evaluation of various thiazole derivatives, revealing that substitutions at specific positions significantly enhanced biological activity against cancer cells . Another investigation highlighted the efficacy of thiazoles in treating infections caused by resistant bacterial strains, showcasing their potential in antibiotic therapy .

Q & A

Q. Discrepancies in reported IC50 values across studies: How to validate?

- Resolution Steps :

Standardize assay conditions (cell passage number, serum concentration) .

Confirm compound integrity via post-assay HPLC .

Cross-validate using orthogonal assays (e.g., Western blot for target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.